molecular formula C16H15NO3S2 B2478146 1-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide CAS No. 2034488-85-0

1-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide

Cat. No.: B2478146
CAS No.: 2034488-85-0
M. Wt: 333.42
InChI Key: MEMMRDCWHYFTJI-UHFFFAOYSA-N
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Description

1-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide typically involves multi-step organic reactions One common approach is to start with the synthesis of the thiophene and furan rings, followed by their functionalization and subsequent coupling with a phenyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form corresponding thiol and alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents, acids, and bases are typically employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as suprofen and articaine, exhibit similar pharmacological properties.

    Furan Derivatives: Compounds with furan rings, like furan-2-carboxylic acid, share structural similarities.

    Sulfonamide Derivatives: Sulfonamide-based drugs, such as sulfamethoxazole, have comparable functional groups.

Uniqueness

1-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide is unique due to its combination of thiophene, furan, and sulfonamide moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions with various molecular targets.

Properties

IUPAC Name

1-phenyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S2/c18-22(19,12-13-5-2-1-3-6-13)17-11-14-8-9-15(20-14)16-7-4-10-21-16/h1-10,17H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMMRDCWHYFTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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